5-chloro-N'-[(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of hydrazone compounds related to "5-chloro-N'-[(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide" typically involves the condensation reaction of hydrazide with an aldehyde or ketone. For instance, N′-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide and its derivatives have been synthesized through condensation reactions in methanol, showcasing the versatility and reactivity of such compounds (Yang, 2011).
Molecular Structure Analysis
The molecular structure of related compounds often features significant interactions such as hydrogen bonds, which can influence their crystalline structure and properties. For example, detailed crystallographic analysis of similar compounds has provided insights into their spatial configuration, showing that hydrogen bonding plays a crucial role in their structural organization (Yang, 2011).
Chemical Reactions and Properties
Hydrazones and related compounds exhibit a range of chemical behaviors, including the ability to form complexes with metals and participate in various chemical reactions. Their reactivity is often explored in the synthesis of novel heterocyclic compounds with potential biological activities. The synthesis pathways can involve multiple steps, including esterification, refluxing with hydrazine, and cyclization reactions, demonstrating the compounds' versatility in chemical synthesis (Rasool et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure and intermolecular interactions. Crystallographic studies provide valuable information about the molecular and crystal structures, contributing to a better understanding of their physical properties (Jia-ming, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming complexes, and behavior under various conditions, are essential for understanding the applications and stability of these compounds. Studies often focus on their potential biological activities, exploring their use in medicinal chemistry for their antibacterial, antifungal, or antitumor properties (Hu et al., 2015).
properties
IUPAC Name |
5-chloro-N'-[2-(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-10-3-6-15(11(2)7-10)24-9-16(22)19-20-17(23)13-8-12(18)4-5-14(13)21/h3-8,21H,9H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTPLWGPNVHMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Chloro-2-hydroxybenzoyl)-2-(2,4-dimethylphenoxy)acetohydrazide |
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